Btk-IN-14

Description

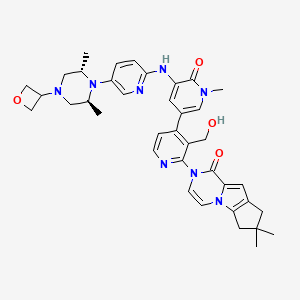

Structure

3D Structure

Properties

Molecular Formula |

C38H44N8O4 |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

10-[4-[5-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridinyl]amino]-1-methyl-6-oxo-3-pyridinyl]-3-(hydroxymethyl)-2-pyridinyl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one |

InChI |

InChI=1S/C38H44N8O4/c1-23-17-43(28-21-50-22-28)18-24(2)46(23)27-6-7-34(40-16-27)41-31-12-26(19-42(5)36(31)48)29-8-9-39-35(30(29)20-47)45-11-10-44-32(37(45)49)13-25-14-38(3,4)15-33(25)44/h6-13,16,19,23-24,28,47H,14-15,17-18,20-22H2,1-5H3,(H,40,41)/t23-,24-/m0/s1 |

InChI Key |

MKOCXBGRGYGWAO-ZEQRLZLVSA-N |

Isomeric SMILES |

C[C@H]1CN(C[C@@H](N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8 |

Canonical SMILES |

CC1CN(CC(N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Discovery and Synthesis of Btk-IN-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. The development of small molecule inhibitors targeting BTK has revolutionized the therapeutic landscape for diseases such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Btk-IN-14 is a novel and potent inhibitor of BTK, identified as compound 1 in patent WO2022057894A1. This technical guide provides a detailed overview of the discovery and synthesis process of Btk-IN-14, based on the information available in the public domain, primarily from the aforementioned patent.

Core Concepts: BTK Inhibition

BTK is a member of the Tec family of non-receptor tyrosine kinases. Its activation is a critical step in the signal transduction cascade initiated by the B-cell receptor. Inhibition of BTK effectively blocks these downstream signals, leading to decreased B-cell activation and proliferation. Small molecule inhibitors of BTK can be broadly categorized into two main classes: covalent irreversible inhibitors and reversible inhibitors. Covalent inhibitors typically form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition. Reversible inhibitors, on the other hand, bind non-covalently to the enzyme.

Discovery of Btk-IN-14

The discovery of Btk-IN-14 is detailed in the patent WO2022057894A1, titled "Heteroaryl heterocyclic compounds and uses thereof," with Guangxiu Dai listed as one of the inventors. The patent discloses a series of novel heteroaryl compounds as potent BTK inhibitors. Btk-IN-14 emerged from a focused discovery effort aimed at identifying new chemical scaffolds with high potency and selectivity for BTK. While specific details of the screening cascade and structure-activity relationship (SAR) studies are proprietary and contained within the full patent document, the patent abstract and claims indicate that Btk-IN-14 is a promising lead compound for the treatment of BTK-mediated disorders.

Synthesis of Btk-IN-14

The synthesis of Btk-IN-14, as inferred from the general synthetic schemes provided in publicly accessible sections of patent WO2022057894A1, likely involves a multi-step synthetic route. The exact reagents, reaction conditions, and purification methods are detailed within the full patent text. A generalized, hypothetical synthesis workflow is presented below. It is important to note that this represents a plausible synthetic strategy based on common organic chemistry principles for the construction of similar heterocyclic molecules and may not reflect the exact process described in the patent.

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the potential synthesis of Btk-IN-14.

Quantitative Data

Detailed quantitative data for Btk-IN-14, such as its half-maximal inhibitory concentration (IC50) against BTK, binding affinity (Kd), and pharmacokinetic parameters, are contained within the experimental section of the patent WO2022057894A1. As the full text of the patent is not publicly available at the time of this writing, a table summarizing this specific data cannot be provided. However, for context, potent BTK inhibitors typically exhibit IC50 values in the low nanomolar to sub-nanomolar range.

| Parameter | Value |

| IC50 (BTK) | Data not publicly available |

| Selectivity | Data not publicly available |

| Cellular Potency | Data not publicly available |

| In vivo Efficacy | Data not publicly available |

Experimental Protocols

The detailed experimental protocols for the synthesis of Btk-IN-14 and the biological assays used to characterize its activity are proprietary and described within the patent WO2022057894A1. Access to the full patent document is required to review these methodologies. Generally, the characterization of a novel BTK inhibitor would involve the following key experiments:

BTK Kinase Assay (Biochemical Assay)

-

Objective: To determine the direct inhibitory activity of the compound on the isolated BTK enzyme.

-

General Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using a purified recombinant BTK enzyme and a specific substrate. The assay measures the phosphorylation of the substrate by BTK in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated from the dose-response curve.

Cellular BTK Autophosphorylation Assay

-

Objective: To assess the ability of the compound to inhibit BTK activity within a cellular context.

-

General Methodology: A B-cell line (e.g., Ramos) is treated with the inhibitor at various concentrations, followed by stimulation of the B-cell receptor. The level of BTK autophosphorylation at a specific site (e.g., Y223) is then measured using techniques such as Western blotting or a cell-based ELISA.

Cell Proliferation Assay

-

Objective: To evaluate the effect of the inhibitor on the proliferation of B-cell lymphoma cell lines.

-

General Methodology: B-cell lines are cultured in the presence of the inhibitor for a defined period (e.g., 72 hours). Cell viability and proliferation are then assessed using a colorimetric assay (e.g., MTS or MTT) or by direct cell counting.

Signaling Pathway

Btk-IN-14 exerts its therapeutic effect by inhibiting the BTK signaling pathway. The following diagram illustrates the central role of BTK in B-cell receptor signaling.

Caption: The inhibitory action of Btk-IN-14 on the BTK signaling pathway.

Conclusion

Btk-IN-14 represents a novel scaffold for the inhibition of Bruton's tyrosine kinase, with the potential for development as a therapeutic agent for B-cell malignancies and autoimmune disorders. While the detailed discovery and synthesis data are proprietary and contained within patent WO2022057894A1, this guide provides a comprehensive overview based on publicly available information. Further disclosure of the full patent text or subsequent peer-reviewed publications will be necessary to fully elucidate the scientific details of this promising BTK inhibitor. Researchers and drug development professionals are encouraged to consult the primary patent literature for specific experimental procedures and quantitative data.

In-Depth Technical Guide: The Mechanism of Action of Covalent BTK Inhibitors in B-Cell Signaling

Disclaimer: Information regarding the specific compound "Btk-IN-14" is limited in the public domain. This guide provides a comprehensive overview of the mechanism of action of a representative covalent Bruton's tyrosine kinase (BTK) inhibitor in B-cell signaling, based on established scientific literature and publicly available data for well-characterized inhibitors.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, proliferation, and survival.[3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][5]

Covalent BTK inhibitors are a class of targeted therapies that form a permanent bond with the BTK enzyme, leading to its irreversible inactivation.[3] These inhibitors are designed to specifically target a cysteine residue (Cys481) within the ATP-binding pocket of BTK, a feature that enhances their specificity and potency.[2] This guide delves into the core mechanism of action of these inhibitors, detailing their effects on B-cell signaling, and provides representative experimental protocols and data.

The Role of BTK in B-Cell Receptor (BCR) Signaling

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of intracellular signaling molecules. BTK is a central player in this pathway. Upon BCR engagement, upstream kinases such as LYN and SYK become activated.[3][6] This triggers a cascade that leads to the recruitment of BTK to the cell membrane and its subsequent phosphorylation and activation.[4]

Activated BTK, in turn, phosphorylates and activates phospholipase Cγ2 (PLCγ2).[4] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which are critical for B-cell survival and proliferation.[3][4]

Mechanism of Action of Covalent BTK Inhibitors

Covalent BTK inhibitors are designed to irreversibly bind to the BTK protein. These small molecules typically contain an electrophilic "warhead," often an acrylamide group, which forms a covalent bond with the thiol group of the Cys481 residue in the ATP-binding site of BTK.[3] This irreversible binding physically blocks the ATP-binding pocket, preventing BTK from carrying out its phosphotransferase activity and halting the downstream signaling cascade.[3][4]

The inhibition of BTK leads to a significant reduction in the proliferation and survival of B-cells that are dependent on BCR signaling. This targeted approach has proven effective in the treatment of various B-cell malignancies.[3]

Quantitative Data for a Representative Covalent BTK Inhibitor

The following table summarizes representative quantitative data for a well-characterized covalent BTK inhibitor, illustrating its potency and selectivity.

| Target Kinase | IC50 (nM) | Assay Type |

| BTK | < 10 | Biochemical Assay |

| ITK | > 100 | Biochemical Assay |

| TEC | > 50 | Biochemical Assay |

| EGFR | > 1000 | Biochemical Assay |

| SRC | > 500 | Biochemical Assay |

Note: IC50 values are representative and can vary depending on the specific inhibitor and assay conditions.

Key Experimental Protocols

Biochemical BTK Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of purified BTK and the inhibitory effect of a compound.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.[5]

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Dilute recombinant human BTK enzyme, a suitable peptide substrate, and ATP to their final concentrations in the reaction buffer. Prepare a serial dilution of the test inhibitor (e.g., a representative covalent BTK inhibitor).

-

Kinase Reaction: In a 384-well plate, add the test inhibitor or vehicle (DMSO) to the wells. Add the BTK enzyme and substrate mixture. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[5]

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular B-Cell Proliferation Assay (e.g., using Ramos cells)

This assay assesses the effect of a BTK inhibitor on the proliferation of a B-cell lymphoma cell line.

Principle: The assay measures the metabolic activity of viable cells, which is an indicator of cell proliferation.

Methodology:

-

Cell Culture: Culture Ramos cells (a human Burkitt's lymphoma cell line) in appropriate media and conditions.

-

Cell Seeding: Seed the Ramos cells into a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of the test inhibitor or vehicle to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) to allow for cell proliferation.

-

Proliferation Measurement: Add a reagent such as MTT or resazurin to the wells. These reagents are converted into colored or fluorescent products by metabolically active cells.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percent inhibition of proliferation for each inhibitor concentration and determine the IC50 value.

Target Engagement Assay (e.g., NanoBRET™ Assay)

This assay confirms that the inhibitor binds to BTK within a cellular context.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged BTK protein. An inhibitor that binds to BTK will compete with the tracer, resulting in a decrease in the BRET signal.[7]

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with a vector encoding a BTK-NanoLuc® fusion protein.

-

Cell Plating: Plate the transfected cells into a 96-well plate.

-

Compound and Tracer Addition: Add the test inhibitor at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the BTK active site.

-

BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal (the ratio of tracer emission to luciferase emission) using a plate reader.

-

Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration indicates target engagement. Calculate the IC50 value for target binding.

Visualizations

B-Cell Receptor Signaling Pathway and BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of a covalent BTK inhibitor.

Experimental Workflow for Characterizing a Novel BTK Inhibitor

Caption: A typical experimental workflow for the preclinical characterization of a novel BTK inhibitor.

References

- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Structure-Activity Relationship of Btk-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Btk-IN-14, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Btk-IN-14, also referred to as compound 1 in patent literature, has emerged as a significant molecule in the study of BTK-mediated signaling pathways, which are crucial in the pathophysiology of various B-cell malignancies and autoimmune diseases. This document summarizes the available quantitative data, details key experimental protocols, and visualizes essential pathways and workflows to facilitate a comprehensive understanding of this compound for research and development purposes.

Core Compound Data and Inhibitory Activity

Btk-IN-14 is a heteroaryl heterocyclic compound identified as a potent BTK inhibitor.[1] Its chemical structure and inhibitory potency against BTK are central to its therapeutic potential.

Table 1: Chemical and Biological Profile of Btk-IN-14

| Identifier | Value | Reference |

| Compound Name | Btk-IN-14 (Compound 1) | WO2022057894A1[1] |

| CAS Number | 2764674-60-2 | MedchemExpress |

| Molecular Formula | C₂₅H₂₅N₇O₃ | Inferred from Structure |

| BTK IC₅₀ | Data not publicly available | - |

Note: While Btk-IN-14 is cited as a potent inhibitor, specific IC₅₀ values from the primary patent source are not publicly disseminated. The potency is inferred from the context of the patent disclosure.

Structure-Activity Relationship Insights

The SAR of Btk-IN-14 is rooted in its pyrazolo[3,4-d]pyrimidine core, a scaffold common to many kinase inhibitors. The potency and selectivity of such compounds are typically modulated by substitutions at various positions of this core structure. While a detailed SAR table with analogs of Btk-IN-14 is not publicly available, general principles for this class of inhibitors can be inferred from broader medicinal chemistry literature.

Key interaction points for pyrazolo[3,4-d]pyrimidine-based BTK inhibitors generally involve:

-

Hinge-binding: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the BTK active site.

-

Hydrophobic Pockets: Substituents on the pyrazole and pyrimidine rings extend into hydrophobic pockets within the ATP-binding site, contributing to affinity and selectivity.

-

Gatekeeper Residue Interaction: The nature of the substituent at the C3-position of the pyrazolopyrimidine core can influence interactions with the gatekeeper residue (T474 in BTK), which is a key determinant of kinase selectivity.

-

Solvent-exposed region: Modifications in the solvent-exposed region can be used to fine-tune physicochemical properties such as solubility and metabolic stability, and can also be a point of attachment for probes or other functionalities without disrupting binding.

Experimental Protocols

The following are representative experimental protocols for the characterization of BTK inhibitors like Btk-IN-14. These are based on established methodologies in the field.

Biochemical BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding affinity of an inhibitor to the BTK active site.

Materials:

-

BTK, active, recombinant human protein

-

LanthaScreen™ Certified Kinase Buffer

-

Eu-anti-GST Antibody

-

Kinase Tracer 236

-

Test compound (Btk-IN-14)

Procedure:

-

Prepare a 2X solution of BTK in kinase buffer.

-

Prepare a 2X solution of the Eu-anti-GST antibody and Kinase Tracer 236 in kinase buffer.

-

Serially dilute the test compound in DMSO, and then further dilute in kinase buffer to a 4X final concentration.

-

Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X BTK solution to the wells.

-

Add 5 µL of the 2X antibody/tracer solution to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block BTK activity within a cellular context by assessing the phosphorylation status of a key tyrosine residue (Y223).

Materials:

-

Ramos cells (human Burkitt's lymphoma cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-goat IgM antibody

-

Test compound (Btk-IN-14)

-

Lysis buffer

-

Antibodies for Western blotting: anti-phospho-BTK (Y223) and anti-total BTK

Procedure:

-

Culture Ramos cells to the desired density.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with anti-goat IgM for 10-15 minutes to induce BTK autophosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-phospho-BTK (Y223) and anti-total BTK antibodies.

-

Detect the signals using an appropriate secondary antibody and chemiluminescence substrate.

-

Quantify the band intensities to determine the concentration-dependent inhibition of BTK autophosphorylation.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for Btk-IN-14.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Btk-IN-14.

Caption: Workflow for the biochemical and cellular evaluation of Btk-IN-14.

Caption: Generalized interaction model of a pyrazolo[3,4-d]pyrimidine inhibitor within the BTK active site.

Conclusion

Btk-IN-14 represents a potent inhibitor of Bruton's tyrosine kinase with a promising chemical scaffold for further development. While detailed public data on its direct analogs and their corresponding activities are limited, the foundational knowledge of pyrazolo[3,4-d]pyrimidine-based BTK inhibitors provides a strong framework for understanding its mechanism of action and guiding future research. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working on the next generation of BTK inhibitors. Further disclosure of the primary data from the patent literature will be essential for a more complete and nuanced understanding of the SAR of Btk-IN-14.

References

The Impact of Btk-IN-14 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated effects of Btk-IN-14, a potent Bruton's tyrosine kinase (BTK) inhibitor, on key downstream signaling pathways. Given that specific data for Btk-IN-14 is emerging, this document synthesizes the well-established molecular consequences of BTK inhibition to project its mechanism of action and cellular impact. The information presented herein is intended to guide research efforts and drug development strategies centered on BTK-targeted therapies.

Executive Summary

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase integral to the signaling cascades of various immune cells, most notably B-lymphocytes. It plays a pivotal role in B-cell receptor (BCR) signaling, which governs B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in numerous B-cell malignancies and autoimmune diseases. Btk-IN-14, as a potent inhibitor of BTK, is expected to abrogate these signaling pathways, leading to reduced B-cell activation and proliferation. This guide details the principal signaling pathways modulated by BTK, the expected quantitative impact of inhibition, and the experimental protocols to validate these effects.

Core Signaling Pathways Influenced by BTK Inhibition

BTK is a central node in multiple signaling pathways. Its inhibition by molecules such as Btk-IN-14 is predicted to have a cascading effect on downstream cellular processes. The primary pathways affected are the B-cell receptor (BCR) pathway, the PI3K/AKT pathway, the NF-κB pathway, and the MAPK pathway.

B-Cell Receptor (BCR) Signaling Pathway

The BCR pathway is fundamental for B-cell function. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a crucial role in signal amplification. BTK is activated via phosphorylation and, in turn, phosphorylates and activates phospholipase Cγ2 (PLCγ2).[1][2] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2] This cascade ultimately leads to the activation of downstream transcription factors essential for B-cell survival and proliferation.[3] Btk-IN-14 is expected to block the phosphorylation and activation of PLCγ2, thereby inhibiting the entire downstream cascade.

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival and proliferation. There is evidence of interaction between BTK and AKT.[4] In some contexts, BTK can contribute to the activation of AKT.[2] Therefore, inhibition of BTK by Btk-IN-14 may lead to a reduction in AKT phosphorylation and a subsequent decrease in the activity of this pro-survival pathway. However, the relationship is complex, and in some cellular contexts, BTK inactivation has been linked to augmented AKT activation, suggesting a potential feedback loop.[5][6]

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Downstream of the BCR, BTK is essential for the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, allowing NF-κB to translocate to the nucleus and activate gene transcription.[3][7] By inhibiting BTK, Btk-IN-14 is expected to prevent the activation of the IKK complex, thereby suppressing NF-κB activation.[8]

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is involved in cell proliferation, differentiation, and survival.[9] BTK activation has been shown to lead to the phosphorylation and activation of ERK.[3] Consequently, treatment with Btk-IN-14 is anticipated to reduce the levels of phosphorylated ERK (p-ERK), thereby attenuating MAPK-driven cellular responses.

Quantitative Data Summary

The following table summarizes the expected quantitative effects of a potent BTK inhibitor like Btk-IN-14 on key downstream signaling molecules, based on published data for other BTK inhibitors.

| Signaling Molecule | Parameter Measured | Expected Effect of Btk-IN-14 | Typical Inhibition Range (%) |

| BTK | Autophosphorylation (p-BTK Y223) | Decrease | 80 - 95% |

| PLCγ2 | Phosphorylation (p-PLCγ2 Y759) | Decrease | 70 - 90% |

| AKT | Phosphorylation (p-AKT S473) | Decrease/Variable | 40 - 70% (context-dependent) |

| ERK1/2 | Phosphorylation (p-ERK1/2 T202/Y204) | Decrease | 50 - 80% |

| NF-κB p65 | Phosphorylation (p-NF-κB p65 S536) | Decrease | 60 - 85% |

| Intracellular Ca²⁺ | Calcium Flux | Decrease | 75 - 95% |

| Cell Proliferation | Viability/Growth | Decrease | 50 - 90% (cell line dependent) |

Note: The typical inhibition ranges are estimates derived from preclinical studies of various BTK inhibitors and may vary depending on the cell type, stimulus, and experimental conditions.

Experimental Protocols

To assess the impact of Btk-IN-14 on downstream signaling, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of BTK and its downstream targets.

1. Cell Lysis:

-

Culture B-cell lines (e.g., Ramos, TMD8) to a density of 1-2 x 10⁶ cells/mL.

-

Treat cells with desired concentrations of Btk-IN-14 or vehicle control (DMSO) for the indicated time.

-

Stimulate cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).

-

Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.[10]

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

3. Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies specific for p-BTK (Y223), BTK, p-PLCγ2 (Y759), PLCγ2, p-AKT (S473), AKT, p-ERK1/2 (T202/Y204), ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

4. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).[11]

Calcium Flux Assay

This protocol measures changes in intracellular calcium levels following cell stimulation.

1. Cell Preparation and Dye Loading:

-

Resuspend B-cells in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES) at a concentration of 1-5 x 10⁶ cells/mL.[13]

-

Load the cells with a calcium-sensitive dye such as Indo-1 AM (1-5 µM) or Fluo-4 AM (1-5 µM) by incubating for 30-45 minutes at 37°C in the dark.[13][14]

-

Wash the cells twice with fresh, warm medium to remove excess dye.

-

Resuspend the cells at a final concentration of 1 x 10⁶ cells/mL and allow them to rest for at least 30 minutes at 37°C.

2. Flow Cytometry Analysis:

-

Pre-treat the cells with Btk-IN-14 or vehicle control.

-

Acquire a baseline fluorescence reading on a flow cytometer for 30-60 seconds.

-

Add a stimulating agent (e.g., anti-IgM) to the cell suspension while continuing to acquire data.

-

Continue data acquisition for 3-5 minutes to monitor the calcium influx and subsequent return to baseline.

-

For Indo-1, measure the ratio of calcium-bound (e.g., 395 nm) to calcium-free (e.g., 525 nm) emission. For Fluo-4, measure the increase in fluorescence intensity.[13]

3. Data Analysis:

-

Analyze the kinetic data to determine the peak fluorescence intensity and the area under the curve, which are indicative of the magnitude of the calcium response.

Cell Proliferation Assay

This protocol assesses the effect of Btk-IN-14 on B-cell proliferation.

1. Cell Seeding:

-

Seed B-cell lines in a 96-well plate at a density of 1-5 x 10⁴ cells per well in complete culture medium.

2. Treatment:

-

Add serial dilutions of Btk-IN-14 or vehicle control to the wells.

-

If required, add a pro-proliferative stimulus (e.g., CpG + IL-2 for primary CLL cells).[15]

3. Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

4. Viability Measurement (MTT Assay Example):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]

5. Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Calculate the IC₅₀ value (the concentration of Btk-IN-14 that inhibits cell proliferation by 50%).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the impact of Btk-IN-14.

Conclusion

Btk-IN-14 is poised to be a significant tool for research and potentially a therapeutic agent due to its potent inhibition of BTK. Its primary mechanism of action is the disruption of key signaling pathways that are crucial for B-cell function and survival. By blocking the activity of BTK, Btk-IN-14 is expected to effectively inhibit the BCR, PI3K/AKT, NF-κB, and MAPK signaling cascades. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for the comprehensive evaluation of Btk-IN-14 and other BTK inhibitors in preclinical settings. Further investigation will be crucial to fully elucidate the specific molecular interactions and cellular consequences of Btk-IN-14, paving the way for its application in treating B-cell-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]

- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of Btk and Akt in B cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changes in the BTK/NF-κB signaling pathway and related cytokines in different stages of neuromyelitis optica spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 11. 2.4. Western blot analysis [bio-protocol.org]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 14. bu.edu [bu.edu]

- 15. viviabiotech.com [viviabiotech.com]

- 16. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of Btk-IN-14 in Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a multitude of B-cell malignancies. As a key mediator of the B-cell receptor (BCR) signaling pathway, its inhibition disrupts the survival and proliferation of malignant B-cells. This technical guide provides an in-depth overview of the therapeutic potential of Btk-IN-14, a potent and novel inhibitor of BTK. While comprehensive preclinical and clinical data on Btk-IN-14 are emerging, this document outlines its known characteristics, its putative mechanism of action, and the established experimental frameworks for evaluating its efficacy and safety in the context of lymphoma. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the next generation of BTK inhibitors.

Introduction: The Role of BTK in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in the development, differentiation, and signaling of B-lymphocytes.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell survival and proliferation.[3] In many B-cell lymphomas, the BCR signaling pathway is constitutively active, leading to uncontrolled cell growth and survival.[1] Therefore, targeting BTK with small molecule inhibitors has become a highly effective therapeutic strategy for various types of lymphoma, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia.[4]

Btk-IN-14 is a novel and potent inhibitor of BTK.[5][6][7] It is identified as compound 1 in patent WO2022057894A1 and is under investigation for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory conditions.[3][4][5][8][9][10] This guide will explore the therapeutic potential of Btk-IN-14 in lymphoma by detailing its mechanism of action, presenting representative preclinical data for a potent BTK inhibitor, and providing detailed experimental protocols for its evaluation.

Btk-IN-14: A Novel BTK Inhibitor

Btk-IN-14 is characterized as a potent inhibitor of BTK, interfering with signaling pathways mediated by the B-cell antigen receptor (BCR) and the Fcγ receptor (FcγR).[3][4][5][8][9][10] While specific quantitative data for Btk-IN-14's activity in lymphoma cell lines are not yet publicly available, its classification as a potent BTK inhibitor suggests it likely functions as a covalent inhibitor, a common mechanism for high-potency BTK inhibitors.[11][12]

Table 1: Representative Preclinical Data for a Potent Covalent BTK Inhibitor

| Parameter | Value | Cell Line(s) | Reference Assay |

| Biochemical IC50 (BTK) | < 10 nM | Recombinant BTK | Kinase Glo® Assay |

| Cellular IC50 (pBTK Y223) | < 50 nM | Ramos (Burkitt's Lymphoma) | In-Cell Western |

| Cell Viability IC50 | 50 - 500 nM | TMD8 (ABC-DLBCL), Jeko-1 (MCL) | CellTiter-Glo® Assay |

| Induction of Apoptosis (EC50) | 100 - 1000 nM | MEC-1 (CLL) | Annexin V/PI Staining |

Note: The data presented in this table are representative of a potent covalent BTK inhibitor and are intended to provide a framework for the expected performance of Btk-IN-14. Actual values for Btk-IN-14 will need to be determined experimentally.

Mechanism of Action: Targeting the BTK Signaling Pathway

Btk-IN-14, as a potent BTK inhibitor, is expected to covalently bind to the cysteine 481 residue within the ATP-binding pocket of the BTK enzyme. This irreversible binding leads to the inhibition of BTK's kinase activity, thereby blocking the downstream signaling cascade. The disruption of this pathway ultimately leads to decreased B-cell proliferation and survival, and the induction of apoptosis in malignant B-cells.

References

- 1. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Bruton's tyrosine kinase inhibitors currently in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fc Receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 11. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unveiling the Kinase Selectivity Profile of Btk-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the kinase selectivity profile of Bruton's tyrosine kinase (Btk) inhibitors, with a specific focus on the conceptual framework for a compound like Btk-IN-14. As a potent inhibitor of Btk, a critical component of the B-cell receptor (BCR) signaling pathway, understanding its kinase selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects.[1][2][3]

Btk plays a crucial role in the proliferation, differentiation, and survival of B-cells.[4][5][6] Its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[3][7][8] Btk-IN-14 is identified as a potent inhibitor of Btk, making its selectivity profile a key determinant of its clinical potential.[1] This guide will delve into the experimental protocols for determining kinase selectivity, present a structured format for data representation, and visualize the relevant biological pathways and experimental workflows.

Quantitative Kinase Selectivity Data

A comprehensive kinase selectivity profile is essential to understand the specificity of a small molecule inhibitor. This is typically achieved by screening the compound against a large panel of kinases. The data generated from such screens are crucial for identifying potential off-target interactions that could lead to adverse effects or provide opportunities for polypharmacology.[9]

The following table represents a hypothetical kinase selectivity profile for Btk-IN-14, illustrating how quantitative data from a comprehensive kinase screen would be summarized. This data is for illustrative purposes only and is intended to demonstrate the standard format for presenting such results.

| Kinase Target | Family | Inhibition (%) @ 1 µM | IC50 (nM) | Ki (nM) | Assay Type |

| BTK | Tec | 98 | 5.2 | 2.1 | Biochemical |

| ITK | Tec | 75 | 150 | 72 | Biochemical |

| TEC | Tec | 68 | 210 | 105 | Biochemical |

| BMX | Tec | 55 | 450 | 220 | Biochemical |

| EGFR | RTK | 12 | >10,000 | >5,000 | Biochemical |

| SRC | Src | 25 | 2,500 | 1,200 | Biochemical |

| LYN | Src | 30 | 1,800 | 900 | Biochemical |

| FYN | Src | 28 | 2,100 | 1,050 | Biochemical |

| VEGFR2 | RTK | 8 | >10,000 | >5,000 | Biochemical |

| ABL1 | Abl | 15 | >5,000 | >2,500 | Biochemical |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental data for Btk-IN-14 is not publicly available.

Experimental Protocols

The determination of a kinase selectivity profile involves a series of well-defined biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

-

Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-FRET).[10]

-

Materials:

-

Recombinant human kinases (e.g., from Eurofins Discovery or DiscoverX).[11]

-

Specific peptide or protein substrates for each kinase.

-

ATP (Adenosine triphosphate).

-

Btk-IN-14 or other test compounds.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagents (e.g., anti-phospho-antibody, fluorescent probes).

-

Microplates (e.g., 384-well).

-

-

Procedure:

-

Prepare serial dilutions of Btk-IN-14 in DMSO.

-

Add the diluted inhibitor to the wells of a microplate.

-

Add the specific kinase and its corresponding substrate to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagents and incubate to allow for signal development.

-

Measure the signal using a suitable plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

KinomeScan™ Profiling (Binding Assay)

This competition binding assay provides a broad assessment of an inhibitor's interaction with a large panel of kinases.

-

Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.

-

Materials:

-

KINOMEscan™ panel of human kinases (Eurofins Discovery).

-

Btk-IN-14 or other test compounds.

-

Proprietary immobilized ligand and assay reagents.

-

-

Procedure:

-

A solution of Btk-IN-14 at a fixed concentration (e.g., 1 µM) is prepared.

-

The test compound is incubated with the DNA-tagged kinases and the immobilized ligand.

-

The mixture is allowed to reach equilibrium.

-

Unbound components are washed away.

-

The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR of the DNA tag.

-

The results are expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., 35%).[2]

-

Cellular Btk Autophosphorylation Assay

This cell-based assay assesses the ability of an inhibitor to block Btk activity within a cellular context.

-

Principle: The assay measures the phosphorylation of Btk at a specific tyrosine residue (e.g., Y223) upon B-cell receptor (BCR) stimulation. Inhibition of Btk by the test compound will lead to a decrease in this autophosphorylation.

-

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, TMD8).[6]

-

Btk-IN-14 or other test compounds.

-

BCR stimulating agent (e.g., anti-IgM antibody).

-

Cell lysis buffer.

-

Antibodies: anti-phospho-Btk (Y223) and total Btk antibody.

-

Western blotting or ELISA reagents.

-

-

Procedure:

-

Culture the B-cell line to the desired density.

-

Pre-incubate the cells with various concentrations of Btk-IN-14 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with anti-IgM for a short period (e.g., 5-10 minutes).

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of phospho-Btk (Y223) and total Btk using Western blotting or ELISA.

-

Normalize the phospho-Btk signal to the total Btk signal.

-

Calculate the percentage of inhibition of Btk autophosphorylation and determine the cellular IC50 value.

-

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of Btk in the BCR signaling cascade. Upon antigen binding to the BCR, a signaling complex is formed, leading to the activation of Src-family kinases like LYN, which then phosphorylate the ITAM motifs of CD79A/B. This recruits and activates SYK, which in turn phosphorylates and activates Btk. Activated Btk then triggers downstream signaling pathways, including the PLCγ2 and PI3K-AKT pathways, ultimately promoting B-cell survival, proliferation, and differentiation.[4][7]

Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of Btk-IN-14.

Kinase Selectivity Profiling Workflow

This diagram outlines the general workflow for assessing the kinase selectivity of a novel inhibitor like Btk-IN-14. The process begins with a broad, single-concentration screen against a large kinase panel to identify initial hits. This is followed by dose-response assays to determine the potency (IC50) for the primary target and any significant off-targets. Finally, cell-based assays are employed to confirm target engagement and functional effects in a more physiologically relevant context.

Caption: General workflow for determining the kinase selectivity profile of a novel inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. ajmc.com [ajmc.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. BTK Kinase Enzyme Activity Assay Kit [emea.discoverx.com]

Methodological & Application

Application Note: Btk-IN-14 Cellular Assay Protocol for Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family, is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[2][4] Dysregulation and constitutive activation of the BCR pathway are hallmarks of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).[5][6] Consequently, BTK has emerged as a key therapeutic target for these cancers.[7] Btk-IN-14 is a potent inhibitor of BTK, designed for research in diseases driven by BTK signaling, such as cancers and autoimmune disorders.[8] This document provides a detailed protocol for assessing the cellular activity of Btk-IN-14 and similar covalent BTK inhibitors in cancer cell lines.

Mechanism of Action and Signaling Pathway

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated by LYN and SYK kinases.[4][6] These upstream kinases phosphorylate and activate BTK.[6][9] Activated BTK then phosphorylates and activates downstream effectors, most notably Phospholipase Cγ2 (PLCγ2).[4][6] This leads to the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[2][4] Covalent BTK inhibitors, such as those in the same class as Btk-IN-14, typically form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of the BTK kinase domain, effectively blocking its activity and interrupting this pro-survival signaling cascade.[6][9][10]

Quantitative Data on BTK Inhibitor Activity

While specific IC50 values for Btk-IN-14 are not widely available in public literature, the following table presents representative data for other potent covalent BTK inhibitors against common B-cell lymphoma cell lines. This data serves as a reference for expected potency.

| Compound Class | Cell Line | Cancer Type | IC50 (nM) |

| Covalent BTK Inhibitor | Ramos | Burkitt's Lymphoma | 5.1 - 6.1 |

| Covalent BTK Inhibitor | Raji | Burkitt's Lymphoma | 3.1 - 6.7 |

| Covalent BTK Inhibitor | DOHH2 | Follicular Lymphoma | ~10 |

| Covalent BTK Inhibitor | Jeko-1 | Mantle Cell Lymphoma | < 1000 |

| Covalent BTK Inhibitor | Z138 | Mantle Cell Lymphoma | < 1000 |

| Note: Data is compiled from various sources for potent covalent BTK inhibitors and should be used for reference only.[11] Actual values for Btk-IN-14 must be determined experimentally. |

Experimental Protocol: Cellular Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Btk-IN-14 by measuring its effect on the viability of cancer cell lines.

1. Materials and Reagents

-

Cell Lines: Relevant B-cell malignancy cell lines (e.g., Ramos, Raji, Jeko-1).

-

Culture Medium: RPMI-1640 or appropriate medium, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compound: Btk-IN-14, dissolved in DMSO to create a 10 mM stock solution.

-

Assay Plates: Sterile, white, flat-bottom 96-well plates suitable for luminescence readings.

-

Cell Viability Reagent: A luminescence-based ATP detection assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Reagents: DMSO (vehicle control), Phosphate Buffered Saline (PBS).

-

Equipment: Multichannel pipette, plate reader with luminescence detection capabilities, CO2 incubator (37°C, 5% CO2).

2. Experimental Workflow

3. Detailed Procedure

-

Cell Seeding:

-

Harvest suspension cells in their logarithmic growth phase.

-

Perform a cell count and determine viability (e.g., using Trypan Blue).

-

Dilute the cells in fresh culture medium to a final concentration of 1.1 x 10^5 cells/mL.

-

Using a multichannel pipette, dispense 90 µL of the cell suspension into each well of a 96-well plate, yielding approximately 10,000 cells per well.

-

Incubate the plate for 24 hours at 37°C with 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution series of Btk-IN-14 from the 10 mM DMSO stock. Dilutions should be made in culture medium to create 10X working concentrations. A typical 8-point dilution series might range from 100 µM to 0.1 nM.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.1%) and a "no cells" control (medium only, for background subtraction).

-

After the 24-hour pre-incubation, add 10 µL of the 10X compound dilutions to the corresponding wells.

-

-

Incubation and Measurement:

-

Incubate the plate for an additional 72 hours at 37°C with 5% CO2. The incubation time can be optimized but 72 hours is standard for viability assays.[12][13]

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the cell viability reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

4. Data Analysis

-

Subtract the average background luminescence (from "no cells" wells) from all other measurements.

-

Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.

-

Calculate the percent viability for each compound concentration relative to the vehicle control.

-

Plot the percent viability against the log of the compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and determine the IC50 value, which is the concentration of Btk-IN-14 that causes a 50% reduction in cell viability.[13]

References

- 1. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 6. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting Btk-IN-14 Target Engagement via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3] Btk-IN-14 is a potent, covalent inhibitor of Btk that forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the kinase domain, effectively blocking its activity.[1][4]

These application notes provide a detailed protocol for assessing the target engagement of Btk-IN-14 in a cellular context using Western blotting. The primary method involves quantifying the inhibition of Btk autophosphorylation at tyrosine 223 (Tyr223), a key marker of Btk activation.[5] Additionally, a protocol for the Cellular Thermal Shift Assay (CETSA) followed by Western blot is described to confirm the physical binding of Btk-IN-14 to its target.

Btk Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of several downstream pathways that are crucial for B-cell function. Btk is a central molecule in this process.

Caption: Btk Signaling Pathway and the inhibitory action of Btk-IN-14.

Data Presentation

The following table summarizes illustrative quantitative data for Btk-IN-14 target engagement as determined by Western blot analysis of Btk phosphorylation at Tyr223. This data is representative of expected results from the described protocol.

| Cell Line | Treatment Time (hours) | Btk-IN-14 Concentration (nM) | % Inhibition of p-Btk (Tyr223) | IC50 (nM) |

| Ramos | 2 | 0 | 0 | \multirow{6}{}{~15} |

| 2 | 1 | 15 | ||

| 2 | 10 | 45 | ||

| 2 | 50 | 85 | ||

| 2 | 100 | 95 | ||

| 2 | 500 | 98 | ||

| TMD8 | 2 | 0 | 0 | \multirow{6}{}{~25} |

| 2 | 1 | 10 | ||

| 2 | 10 | 40 | ||

| 2 | 50 | 80 | ||

| 2 | 100 | 92 | ||

| 2 | 500 | 96 |

Experimental Protocols

Protocol 1: Inhibition of Btk Phosphorylation

This protocol details the steps to assess the dose-dependent inhibition of Btk autophosphorylation by Btk-IN-14.

Caption: Workflow for p-Btk Western Blot.

Materials:

-

Cell Lines: Ramos (Burkitt's lymphoma) or TMD8 (diffuse large B-cell lymphoma) cells.

-

Reagents: Btk-IN-14, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, RIPA Lysis and Extraction Buffer, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, Tris-Glycine SDS-PAGE gels, PVDF membrane, Bovine Serum Albumin (BSA), Tris-Buffered Saline with Tween 20 (TBST), ECL Western Blotting Substrate.

-

Antibodies:

-

Primary: Rabbit anti-phospho-Btk (Tyr223) antibody, Rabbit anti-Btk antibody.

-

Secondary: HRP-conjugated anti-rabbit IgG.

-

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos or TMD8 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL.

-

Treat cells with increasing concentrations of Btk-IN-14 (e.g., 0, 1, 10, 50, 100, 500 nM) for 2 hours. A DMSO-only control should be included.

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with primary antibodies against phospho-Btk (Tyr223) and total Btk (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Btk signal to the total Btk signal for each sample.

-

Calculate the percentage of inhibition relative to the DMSO-treated control.

-

Plot the percentage of inhibition against the Btk-IN-14 concentration to determine the IC50 value.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement by observing the thermal stabilization of a protein upon ligand binding.

Caption: CETSA Experimental Workflow.

Procedure:

-

Cell Treatment:

-

Treat cultured cells with a saturating concentration of Btk-IN-14 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Heating:

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Sample Preparation and Western Blot:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration and proceed with Western blot analysis as described in Protocol 1, probing for total Btk.

-

-

Data Analysis:

-

Quantify the band intensity of soluble Btk at each temperature for both Btk-IN-14 and vehicle-treated samples.

-

Plot the relative amount of soluble Btk against the temperature. A shift in the melting curve to higher temperatures for the Btk-IN-14-treated samples indicates target engagement and stabilization.

-

Conclusion

The protocols outlined provide a robust framework for assessing the target engagement of Btk-IN-14. The direct measurement of Btk autophosphorylation inhibition offers a quantitative readout of the compound's potency in a cellular context. Complementing this with the CETSA provides direct evidence of the physical interaction between Btk-IN-14 and its target protein. These methods are essential tools for the characterization of covalent Btk inhibitors in drug discovery and development.

References

- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 2. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK [frontiersin.org]

- 4. Reactome | BTK binds BTK inhibitors [reactome.org]

- 5. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]

Application Notes and Protocols for Btk-IN-14 in a Mouse Model of Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Btk-IN-14, a potent Bruton's tyrosine kinase (Btk) inhibitor, in a mouse model of arthritis. The protocols outlined below are intended to assist researchers in designing and executing in vivo studies to evaluate the therapeutic potential of Btk-IN-14 for inflammatory arthritis.

Introduction

Bruton's tyrosine kinase (Btk) is a critical signaling molecule in various immune cells, including B cells and myeloid cells.[1][2][3] Its role in B cell receptor (BCR) and Fc receptor (FcR) signaling pathways makes it a compelling therapeutic target for autoimmune diseases like rheumatoid arthritis (RA).[4][5][6][7][8] Btk-IN-14 is a potent inhibitor of Btk and is under investigation for its potential in treating autoimmune and inflammatory conditions.[1][2] This document details the protocols for two widely used mouse models of arthritis—Collagen-Induced Arthritis (CIA) and K/BxN Serum Transfer Arthritis—and provides guidance on the administration and evaluation of Btk-IN-14 in these models.

Btk Signaling Pathway in Arthritis

Btk plays a pivotal role in the pathogenesis of arthritis through multiple mechanisms. In B cells, Btk is essential for BCR signaling, which leads to B cell activation, proliferation, and the production of autoantibodies that contribute to joint inflammation.[4][8] In myeloid cells such as macrophages and monocytes, Btk is involved in Fcγ receptor (FcγR) signaling, which triggers the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 upon immune complex deposition in the joints.[4][6][8] Furthermore, Btk signaling has been implicated in osteoclast differentiation and activation, which contributes to the bone erosion characteristic of RA.[6]

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of B-cell Activation with Btk-IN-14

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing flow cytometry to analyze the effects of Btk-IN-14, a potent Bruton's tyrosine kinase (Btk) inhibitor, on B-cell activation. The protocols outlined below are intended for professionals in immunology, cancer research, and drug development who are investigating B-cell signaling pathways and the therapeutic potential of Btk inhibitors.

Introduction

B-cell activation is a critical process in the adaptive immune response, initiated by the B-cell receptor (BCR) recognizing a specific antigen.[1] This recognition triggers a complex intracellular signaling cascade, in which Bruton's tyrosine kinase (Btk) plays a pivotal role.[2][3] Btk, a member of the Tec family of kinases, is essential for B-cell development, differentiation, proliferation, and survival.[2][4] Upon BCR engagement, Btk is activated through phosphorylation and, in turn, phosphorylates downstream targets, most notably phospholipase C-gamma 2 (PLCγ2).[1][3] The activation of PLCγ2 leads to the generation of second messengers that ultimately result in the activation of transcription factors, such as NF-κB, which drive the expression of genes necessary for B-cell activation and function.[5]

Dysregulation of B-cell activation and Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.[3] Consequently, Btk has emerged as a key therapeutic target. Btk-IN-14 is a potent inhibitor of Btk, and understanding its precise effects on B-cell activation is crucial for its development as a therapeutic agent.

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations, making it an ideal tool to dissect the impact of Btk-IN-14 on B-cell activation. By using fluorescently labeled antibodies, flow cytometry allows for the simultaneous measurement of multiple parameters, including the expression of cell surface activation markers and the phosphorylation status of intracellular signaling proteins.

This document provides detailed protocols for assessing B-cell activation through the analysis of:

-

Cell Surface Markers: Upregulation of activation markers such as CD69 and CD86.

-

Intracellular Signaling: Phosphorylation of Btk (pBtk) and PLCγ2 (pPLCγ2) using phospho-flow cytometry.

B-cell Activation Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor (BCR) signaling pathway and the point of inhibition by Btk-IN-14.

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of Btk-IN-14.

Data Presentation: Quantitative Analysis of Btk-IN-14 Effects

The following tables summarize the expected dose-dependent effects of Btk-IN-14 on B-cell activation markers and intracellular signaling. Note: As specific quantitative data for Btk-IN-14 is not publicly available, the following data is representative of potent, selective Btk inhibitors and should be confirmed experimentally for Btk-IN-14.

Table 1: Dose-Dependent Inhibition of B-cell Surface Activation Markers by Btk-IN-14

| Btk-IN-14 Concentration | % Inhibition of CD69 Expression (Mean ± SD) | % Inhibition of CD86 Expression (Mean ± SD) |

| 0 nM (Vehicle Control) | 0 ± 5 | 0 ± 6 |

| 1 nM | 25 ± 7 | 20 ± 8 |

| 10 nM | 60 ± 9 | 55 ± 10 |

| 100 nM | 95 ± 4 | 92 ± 5 |

| 1000 nM | 98 ± 3 | 97 ± 4 |

Table 2: IC50 Values of Btk-IN-14 on B-cell Activation and Signaling

| Parameter | IC50 (nM) |

| Inhibition of pBtk (Y223) | ~5 |

| Inhibition of pPLCγ2 (Y759) | ~15 |

| Inhibition of CD69 Upregulation | ~4 |

| Inhibition of CD86 Upregulation | ~8 |

| Inhibition of B-cell Proliferation | ~6 |

Experimental Protocols

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which contain B-cells for subsequent analysis.

-

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Centrifuge

-

-

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, and collect the mononuclear cell layer (the "buffy coat") at the plasma-Ficoll interface.

-

Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.

-

Resuspend the cell pellet in RPMI 1640 with 10% FBS.

-

Count cells and assess viability using a hemocytometer and trypan blue exclusion.

-

2. B-cell Activation and Btk-IN-14 Treatment

This protocol outlines the in vitro activation of B-cells and treatment with Btk-IN-14.

-

Materials:

-

Isolated PBMCs

-

Anti-IgM F(ab')2 fragment (for BCR cross-linking)

-

Btk-IN-14 (dissolved in DMSO)

-

96-well culture plate

-

-

Procedure:

-

Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.

-

Prepare serial dilutions of Btk-IN-14 in culture medium. Add the desired concentrations of Btk-IN-14 to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest Btk-IN-14 dose.

-

Pre-incubate the cells with Btk-IN-14 for 1 hour at 37°C.

-

Stimulate the B-cells by adding anti-IgM F(ab')2 fragment to a final concentration of 10 µg/mL.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24 hours for surface marker analysis, shorter time points for phospho-flow).

-

3. Flow Cytometry Analysis of B-cell Surface Activation Markers

This protocol describes the staining of surface markers to assess B-cell activation.

Caption: Workflow for surface marker staining of B-cells.

-

Materials:

-

Treated and activated PBMCs

-

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD19 (B-cell marker)

-

Anti-human CD69 (early activation marker)

-

Anti-human CD86 (co-stimulatory molecule)

-

-

Flow cytometer

-

-

Procedure:

-

After the incubation period, harvest the cells and transfer to FACS tubes.

-

Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Prepare an antibody cocktail containing anti-CD19, anti-CD69, and anti-CD86 antibodies at their predetermined optimal concentrations.

-

Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer for acquisition on the flow cytometer.

-

Analyze the data by first gating on the CD19-positive B-cell population and then quantifying the expression of CD69 and CD86.

-

4. Phospho-flow Cytometry Analysis of Intracellular Btk and PLCγ2

This protocol is for the detection of phosphorylated Btk and PLCγ2, providing a direct measure of Btk inhibition.

Caption: Workflow for intracellular phospho-protein staining.

-

Materials:

-

Treated and activated PBMCs (short-term stimulation, e.g., 5-15 minutes)

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., ice-cold 90% methanol)

-

FACS Buffer

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD19

-

Anti-human pBtk (Y223)

-

Anti-human pPLCγ2 (Y759)

-

-

Flow cytometer

-

-

Procedure:

-

Following short-term stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.

-

Wash the cells with PBS and centrifuge.

-

Permeabilize the cells by resuspending the pellet in ice-cold 90% methanol and incubate for 30 minutes on ice.

-

Wash the cells twice with FACS buffer to remove the methanol.

-

Prepare an antibody cocktail containing anti-CD19, anti-pBtk, and anti-pPLCγ2 antibodies.

-

Resuspend the cells in the antibody cocktail and incubate for 1 hour at room temperature in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for acquisition.

-

Analyze the data by gating on the CD19-positive population and measuring the median fluorescence intensity of pBtk and pPLCγ2.

-

The protocols and data presented in these application notes provide a comprehensive framework for investigating the inhibitory effects of Btk-IN-14 on B-cell activation using flow cytometry. By analyzing both cell surface markers and intracellular signaling events, researchers can gain valuable insights into the mechanism of action and potency of Btk-IN-14, facilitating its development as a potential therapeutic for B-cell-mediated diseases. It is recommended to perform initial experiments to determine the optimal antibody concentrations and stimulation kinetics for your specific cell type and experimental conditions.

References